Procurement Value Analysis: 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine Price vs. Scale Comparison
For procurement decisions, the cost per milligram is a primary differentiator. 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine demonstrates significant economy of scale when comparing the 500 mg package to the 50 mg package from the same supplier . While the absolute cost is higher for the larger quantity, the price per milligram is approximately 71% lower. In contrast, pricing from a different supplier (Fujifilm Wako/Enamine) for a smaller 100 mg quantity is nearly double the price per milligram of the 500 mg package from CymitQuimica/Biosynth, indicating a potential procurement advantage depending on supplier and required quantity .
| Evidence Dimension | Cost per milligram (€/mg) |
|---|---|
| Target Compound Data | €2.07/mg (500 mg package) and €7.14/mg (50 mg package) |
| Comparator Or Baseline | Target compound from alternative supplier: €3.80/mg (100 mg package, converted from JPY) and €3.44/mg (500 mg package, converted from JPY) |
| Quantified Difference | The 500 mg package from CymitQuimica is 71% less expensive per milligram than the 50 mg package (€2.07 vs €7.14). The 500 mg package from CymitQuimica is approximately 40% less expensive per milligram than the 500 mg package from Fujifilm Wako (€2.07 vs €3.44). |
| Conditions | Pricing comparison based on publicly listed prices from CymitQuimica and Fujifilm Wako as of April 2026. All prices are for research-grade compound (min. 95% purity). Fujifilm Wako prices converted from JPY to EUR using approximate exchange rate of 1 EUR = 160 JPY. |
Why This Matters
This data enables a cost-effective procurement strategy, as the price per milligram varies significantly by package size and supplier.
